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  • Product: 2-Phenoxyethyl (methylsulfanyl)acetate
  • CAS: 60359-66-2

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Protocols & Analytical Methods

Method

Synthesis of "2-Phenoxyethyl (methylsulfanyl)acetate" from (methylsulfanyl)acetic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance and Synthetic Strategy for 2-Phenoxyethyl (methylsulfanyl)acetate 2-Phenoxyethyl (methylsulfanyl)acetate is a molecule of i...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Synthetic Strategy for 2-Phenoxyethyl (methylsulfanyl)acetate

2-Phenoxyethyl (methylsulfanyl)acetate is a molecule of interest in medicinal chemistry and materials science due to the incorporation of both a phenoxyethyl moiety, a common pharmacophore, and a methylsulfanylacetate group, which can impart unique solubility and metabolic properties. The synthesis of this ester from (methylsulfanyl)acetic acid and 2-phenoxyethanol presents a standard yet nuanced challenge in organic synthesis: the efficient formation of an ester bond while preserving the integrity of the sulfur-containing functional group.

This document provides a comprehensive guide to the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate, with a focus on a robust and mild esterification method to ensure high yield and purity. We will delve into the rationale behind the chosen synthetic route, provide a detailed experimental protocol, and offer insights into the purification and characterization of the final product.

Choosing the Optimal Esterification Method: A Rationale

Several methods exist for the formation of esters from carboxylic acids and alcohols. The selection of the most appropriate method is crucial and depends on the specific properties of the starting materials.

  • Fischer-Speier Esterification: This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While simple, it often requires high temperatures and a strong acid catalyst (e.g., sulfuric acid), which can lead to side reactions, particularly with sensitive functional groups like the methylsulfanyl moiety in (methylsulfanyl)acetic acid.[3] The equilibrium nature of the reaction also necessitates driving the reaction to completion, for example, by removing water.[2]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under mild conditions using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] It is particularly useful for secondary alcohols where stereochemical inversion is desired.[5] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.

  • Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[7][8] The Steglich esterification is renowned for its mild reaction conditions (often at room temperature) and its tolerance of a wide variety of functional groups, making it an ideal choice for substrates that are sensitive to acid or heat.[8][9] The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[7]

Given the potential for oxidation or other side reactions of the methylsulfanyl group under harsh acidic conditions, the Steglich esterification is the recommended method for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate. Its mild conditions and high efficiency make it a reliable and reproducible choice for this transformation.

Reaction Scheme

Experimental Protocol: Steglich Esterification

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Notes
(Methylsulfanyl)acetic acid106.141.06 g10.0-
2-Phenoxyethanol138.161.38 g10.0-
N,N'-Dicyclohexylcarbodiimide (DCC)206.332.27 g11.0Caution: Potent allergen and sensitizer. Handle with care in a fume hood.
4-Dimethylaminopyridine (DMAP)122.17122 mg1.0Caution: Toxic. Handle with care.
Dichloromethane (DCM), anhydrous-50 mL-Use a dry solvent to prevent hydrolysis of DCC.
Diethyl ether, anhydrous-As needed-For precipitation and washing of DCU.
Saturated Sodium Bicarbonate Solution-2 x 20 mL-For aqueous workup.
Brine (Saturated NaCl solution)-20 mL-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO4)-As needed-For drying the organic phase.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfers

  • Ice bath

  • Separatory funnel (100 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography setup)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (methylsulfanyl)acetic acid (1.06 g, 10.0 mmol) and 2-phenoxyethanol (1.38 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.

  • Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol) to the reaction mixture.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Addition of DCC: In a separate small beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM. Slowly add the DCC solution to the cooled reaction mixture dropwise over 10-15 minutes using a syringe. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (twice) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 2-Phenoxyethyl (methylsulfanyl)acetate can be purified by column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the product.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 (Methylsulfanyl)acetic acid Reaction Steglich Esterification (0°C to RT, 12-16h) Reactant1->Reaction Reactant2 2-Phenoxyethanol Reactant2->Reaction Reagent1 DCC Reagent1->Reaction Reagent2 DMAP Reagent2->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Workup (Filtration, Extraction, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Phenoxyethyl (methylsulfanyl)acetate Purification->Product

Caption: Workflow for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate.

Safety and Handling

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMAP: 4-Dimethylaminopyridine is toxic. Avoid inhalation, ingestion, and skin contact. Handle with appropriate PPE.

  • DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Steglich esterification provides a mild, efficient, and reliable method for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate from (methylsulfanyl)acetic acid and 2-phenoxyethanol. This protocol, with its detailed steps and explanations, is designed to be a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the successful synthesis of this and similar ester compounds.

References

  • Grokipedia. Steglich esterification.
  • Scribd. Synthesis and Purification of Ethyl Acetate.
  • Coach Benner. Synthesis, Isolation, and Purification of an Ester.
  • LookChem. Purification of Ethyl acetate - Chempedia.
  • Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

  • Technology Company. Production Methods of Acetate Series. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Chemical Synthesis Database. ethyl 2-chloro-2-(2-phenoxyethylsulfanyl)acetate. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available at: [Link]

  • Organic Syntheses Procedure. esterification of carboxylic acids with. Available at: [Link]

  • ResearchGate. Steglich Esterification? Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Chemical Synthesis Database. ethyl 2-methylsulfanyl-2-phenylacetate. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PubChem. 2-Phenoxyethyl acetate. Available at: [Link]

  • Common Conditions. Acid to Ester. Available at: [Link]

  • The Good Scents Company. ethyl 2-(methyl thio) acetate. Available at: [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

  • PMC - NIH. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • Google Patents. CN103553914A - Phenylethyl acetate synthesis method.
  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • Google Patents. WO2013078207A1 - Esterifying an ethanol and acetic acid mixture to produce an ester feed for hydrogenolysis.
  • PMC - NIH. 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Available at: [Link]

Sources

Application

Application Note: Synthesis and Esterification Protocols for 2-Phenoxyethyl (methylsulfanyl)acetate

Executive Summary This application note provides detailed, self-validating methodologies for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate . By coupling 2-phenoxyethanol—a versatile aromatic ether alcohol[1]—wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides detailed, self-validating methodologies for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate . By coupling 2-phenoxyethanol—a versatile aromatic ether alcohol[1]—with (methylsulfanyl)acetic acid, researchers can generate an ester with dual functional handles (an aromatic ether and an aliphatic thioether). This guide evaluates the mechanistic causality, quantitative performance, and step-by-step protocols for two primary synthetic routes: the mild Steglich esterification and the classic equilibrium-driven Fischer esterification.

Mechanistic Pathways & Causal Logic

The esterification of (methylsulfanyl)acetic acid with 2-phenoxyethanol requires careful consideration of the thioether moiety, which can be sensitive to strong oxidants, though it remains stable under standard coupling and acidic conditions.

The Steglich Esterification (DCC/DMAP)

The Steglich esterification is a highly efficient, room-temperature coupling method. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent alongside 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2][3].

Causality of Reagent Selection: If DCC is used alone with the alcohol, the reaction is sluggish, and the highly reactive O-acylisourea intermediate tends to undergo a detrimental 1,3-rearrangement into a dead-end N-acylurea byproduct[2]. The addition of DMAP is critical: it acts as an acyl transfer reagent. DMAP is more nucleophilic than 2-phenoxyethanol and rapidly attacks the O-acylisourea to form an acyl-pyridinium salt ("active ester"). This intermediate is immune to rearrangement and reacts swiftly with the alcohol to yield the target ester[3].

SteglichMechanism A (Methylsulfanyl)acetic acid C O-Acylisourea Intermediate A->C Activation B DCC Coupling Agent B->C E Acyl-pyridinium Active Ester C->E Acyl Transfer (Prevents N-acylurea) D DMAP Catalyst D->E G 2-Phenoxyethyl (methylsulfanyl)acetate E->G Nucleophilic Attack F 2-Phenoxyethanol F->G

Steglich Esterification Mechanism for 2-Phenoxyethyl (methylsulfanyl)acetate synthesis.

The Fischer Esterification (Acid-Catalyzed)

The Fischer esterification is a thermodynamically controlled, equilibrium-driven process following a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[4].

Causality of Experimental Design: Because every step in this mechanism is reversible, the reaction will stall at equilibrium unless perturbed. According to Le Chatelier’s principle, the equilibrium can be driven toward the ester product by either using an excess of one reactant or by continuously removing the water byproduct[4][5]. For this synthesis, azeotropic distillation using a Dean-Stark trap with toluene as the solvent is the most effective self-validating method to ensure high conversion.

FischerMechanism A Carboxylic Acid + Alcohol B Protonated Carbonyl A->B H+ Catalyst C Tetrahedral Intermediate B->C Nucleophilic Attack D Water Elimination C->D Proton Transfer E Target Ester + H2O D->E -H2O (Dean-Stark Trap)

PADPED Mechanism of Fischer Esterification driven by Le Chatelier's principle.

Method Comparison Data

The following table summarizes the quantitative metrics for selecting the appropriate esterification route based on scale and available equipment.

MetricSteglich Esterification (DCC/DMAP)Fischer Esterification (p-TSA)
Typical Yield 88% – 95%75% – 85%
Reaction Time 2 – 4 hours12 – 24 hours
Temperature 0 °C to Room TemperatureReflux (~110 °C in Toluene)
Scalability Moderate (DCU byproduct is bulky)High (Atom economical)
Primary Byproduct Dicyclohexylurea (DCU)Water
Purification Complexity High (Requires filtration and chromatography)Low (Aqueous wash removes catalyst)

Experimental Protocols

Protocol A: Steglich Esterification (Mild Conditions)

Ideal for milligram to gram-scale synthesis where avoiding high heat is preferred.

Reagents:

  • (Methylsulfanyl)acetic acid: 1.0 mmol (106.14 mg)

  • 2-Phenoxyethanol: 1.0 mmol (138.16 mg)

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 mmol (226.9 mg)

  • 4-Dimethylaminopyridine (DMAP): 0.1 mmol (12.2 mg)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add (methylsulfanyl)acetic acid (1.0 mmol) and 2-phenoxyethanol (1.0 mmol) to the flask. Dissolve the mixture in 7 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 mmol) to the solution. Note: DMAP must be added before DCC to ensure the immediate capture of the O-acylisourea intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (1.1 mmol) in 3 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, serving as a visual validation of the coupling progress.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filter cake with an additional 10 mL of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (10 mL) to remove DMAP, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 2-Phenoxyethyl (methylsulfanyl)acetate.

Protocol B: Fischer Esterification (Scale-Up Conditions)

Ideal for multi-gram scale synthesis leveraging thermodynamic control.

Reagents:

  • (Methylsulfanyl)acetic acid: 10.0 mmol (1.06 g)

  • 2-Phenoxyethanol: 12.0 mmol (1.66 g) (1.2 eq excess to drive equilibrium)

  • p-Toluenesulfonic acid monohydrate (p-TSA): 0.5 mmol (95 mg)

  • Toluene: 30 mL

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Mixing: Add (methylsulfanyl)acetic acid, 2-phenoxyethanol, and p-TSA to the flask. Add 30 mL of toluene.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water will co-distill with toluene, condense, and collect in the Dean-Stark trap. The physical collection of water serves as a self-validating metric for reaction conversion.

  • Monitoring: Continue refluxing for 16 hours or until water collection ceases (theoretical yield of water: ~0.18 mL).

  • Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and dilute with an additional 20 mL of toluene or ethyl acetate.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the p-TSA catalyst and extract any unreacted carboxylic acid.

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the target ester.

References

  • Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. An-Najah National University (mobt3ath.com).
  • Steglich Esterification. Organic Chemistry Portal.
  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. Benchchem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Fischer Esterification. Organic Chemistry Portal.

Sources

Method

Purification techniques for "2-Phenoxyethyl (methylsulfanyl)acetate"

Application Note: Advanced Purification Strategies for 2-Phenoxyethyl (methylsulfanyl)acetate Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Strategies for 2-Phenoxyethyl (methylsulfanyl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Rationale

Introduction & Structural Profiling

2-Phenoxyethyl (methylsulfanyl)acetate is a multifunctional ester characterized by a phenoxyethyl moiety and a methylsulfanyl (thioether) group. Compounds bearing these structural motifs are frequently utilized in the development of advanced fragrance materials, aroma compounds, and specialized pharmaceutical intermediates[1].

The synthesis of such esters is typically achieved via a Steglich esterification, coupling 2-phenoxyethanol with (methylsulfanyl)acetic acid using a carbodiimide activator (e.g., DCC or EDC) and a DMAP catalyst[2]. While the synthesis is straightforward, the purification is complicated by the molecule's specific reactive vulnerabilities. As a Senior Application Scientist, it is critical to recognize that successful purification requires protecting the thioether from oxidation and the ester from hydrolysis.

Quantitative Physicochemical Profile
ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 226.29 g/mol High boiling point; requires high-vacuum short-path distillation techniques to prevent thermal degradation.
LogP (Estimated) ~2.2Highly lipophilic; excellent retention on reverse-phase C18 columns; highly soluble in non-polar organic solvents.
Functional Groups Ester, Thioether, EtherSusceptible to base/acid-catalyzed hydrolysis and peroxide-mediated oxidation.
Physical State Viscous Liquid (Room Temp)Cannot be purified by recrystallization; relies heavily on liquid-liquid extraction, chromatography, and distillation.

Mechanistic Vulnerabilities & Experimental Causality

Before executing the protocols, operators must understand the causality behind the selected techniques:

  • Thioether Lability: Thioethers are highly susceptible to metabolic and chemical oxidation, rapidly forming sulfoxides or sulfones when exposed to peroxides or prolonged atmospheric oxygen[3]. Causality: We strictly prohibit the use of ethereal solvents (like diethyl ether or THF) during chromatography unless they are rigorously tested and verified to be peroxide-free.

  • Thermal Stress: Conventional fractional distillation exposes high-boiling esters to prolonged thermal stress, risking ester pyrolysis. Causality: We employ Kugelrohr distillation, which utilizes short-path vacuum conditions to drastically lower the boiling point and minimize the residence time of the molecule on heated surfaces[4].

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Steglich Esterification) Filtration Vacuum Filtration (Remove DCU Byproducts) Crude->Filtration Filter precipitate LLE Liquid-Liquid Extraction (Sequential pH Washes) Filtration->LLE Filtrate Flash Normal-Phase Chromatography (Hexanes/EtOAc Gradient) LLE->Flash Concentrated Oil Distillation Kugelrohr Distillation (High Vacuum <1 mbar) Flash->Distillation >95% Purity HPLC Preparative RP-HPLC (Polishing Step >99.5%) Flash->HPLC Trace Co-elutions Pure Pure 2-Phenoxyethyl (methylsulfanyl)acetate Distillation->Pure Volatiles Removed HPLC->Pure Lyophilized

Figure 1: Sequential purification workflow for 2-Phenoxyethyl (methylsulfanyl)acetate.

Step-by-Step Methodologies

Protocol 1: Post-Synthetic Liquid-Liquid Extraction (LLE)

This protocol isolates the crude ester from coupling agents and unreacted starting materials[2].

  • Step 1: If DCC was used, cool the reaction mixture to 0 °C for 30 minutes to fully precipitate dicyclohexylurea (DCU). Filter the mixture through a pad of Celite and wash the filter cake with cold Dichloromethane (DCM).

  • Step 2: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M HCl (3 × 50 mL) to protonate and partition the DMAP catalyst into the aqueous phase.

  • Step 3: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL).

  • Step 4: Wash with saturated aqueous NaCl (brine) to displace dissolved water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (≤30 °C water bath to prevent thermal degradation).

Self-Validating Mechanism: The NaHCO₃ wash is a self-validating step. The cessation of CO₂ gas evolution during successive washes physically confirms the complete neutralization and removal of the unreacted (methylsulfanyl)acetic acid.

Protocol 2: Normal-Phase Flash Chromatography
  • Step 1: Pack a glass column with silica gel (230–400 mesh) using pure Hexanes.

  • Step 2: Dissolve the crude oil in a minimal volume of DCM (e.g., 1-2 mL) and carefully load it onto the silica bed.

  • Step 3: Elute the column using a gradient solvent system starting at 100% Hexanes and gradually increasing to 85:15 Hexanes:Ethyl Acetate.

  • Step 4: Collect fractions and monitor via Thin Layer Chromatography (TLC).

Self-Validating Mechanism: Monitor TLC plates using a Potassium Permanganate (KMnO₄) stain. The KMnO₄ will instantly reduce from purple to a yellow/brown spot upon contact with the oxidizable sulfur of the thioether. If the compound has already degraded into a sulfone, it will resist oxidation and fail to stain strongly, instantly validating the structural integrity of the eluted fractions.

Protocol 3: Kugelrohr Short-Path Distillation

To achieve >99% purity, trace volatile impurities and solvent residues must be removed.

  • Step 1: Transfer the chromatographically purified oil into the source bulb of a Kugelrohr apparatus.

  • Step 2: Connect the system to a high-vacuum pump. Critical: Draw a hard vacuum (<1 mbar) before applying any heat. This purges atmospheric oxygen from the system, preventing the thermal oxidation of the thioether.

  • Step 3: Rotate the bulbs to create a thin film (increasing surface area) and gradually heat the oven to 130–150 °C.

  • Step 4: Cool the receiving bulb with a dry ice/isopropanol bath to condense the purified 2-phenoxyethyl (methylsulfanyl)acetate.

Self-Validating Mechanism: The vacuum integrity check is self-validating. If the system cannot achieve and hold <1 mbar before heating, a leak is present. Proceeding would introduce oxygen at high temperatures, guaranteeing thioether degradation. Achieving the target vacuum validates the safety of the thermal step[4].

References

  • Title: US20170233679A1 - Fragrance materials Source: Google Patents URL
  • Title: Kugelrohr - Grokipedia: Organic Chemistry Purifications Source: Grokipedia URL: [Link]

  • Title: Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-Phenoxyethyl (methylsulfanyl)acetate

Abstract This document provides a comprehensive technical guide for the quantitative analysis of 2-Phenoxyethyl (methylsulfanyl)acetate, a compound featuring both a phenoxyethyl ester and a thioether (methylsulfanyl) moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Phenoxyethyl (methylsulfanyl)acetate, a compound featuring both a phenoxyethyl ester and a thioether (methylsulfanyl) moiety. Given the compound's structure, this guide outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific quantification, particularly in complex matrices. This note is intended for researchers, scientists, and drug development professionals requiring robust and validated analytical methods for this and structurally related compounds.

Introduction: The Analytical Challenge

2-Phenoxyethyl (methylsulfanyl)acetate is a small organic molecule whose accurate quantification is essential for understanding its stability, purity, and pharmacokinetic properties in various experimental and developmental stages. The molecule's structure, containing a chromophoric phenoxy group and a sulfur-containing thioether, informs the selection of appropriate analytical techniques. The phenoxyethyl group allows for sensitive detection by UV spectrophotometry, making HPLC-UV a primary method of choice. The thioether group and the overall volatility of the molecule also make it amenable to analysis by GC-MS, which offers higher specificity and sensitivity.

The choice between these methods depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required level of sensitivity, and the availability of instrumentation.[1][2] This guide will detail the protocols for both HPLC-UV and GC-MS, along with a discussion on method validation to ensure data integrity and reliability.

Foundational Principles of Method Selection

The selection of an analytical technique is a critical first step. The rationale for choosing HPLC-UV and GC-MS is grounded in the physicochemical properties of 2-Phenoxyethyl (methylsulfanyl)acetate.

  • HPLC-UV: This technique is ideal for non-volatile or thermally labile compounds. The presence of the phenyl ring in the phenoxy group provides strong UV absorbance, allowing for sensitive detection. HPLC offers excellent separation of the analyte from potential impurities or matrix components.[2]

  • GC-MS: Gas chromatography is well-suited for volatile and thermally stable compounds. The combination with mass spectrometry provides high selectivity and structural information, which is invaluable for unambiguous peak identification and quantification, especially at low concentrations.

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Method_Selection Analyte 2-Phenoxyethyl (methylsulfanyl)acetate Properties Physicochemical Properties Analyte->Properties UV_Abs UV Absorbing (Phenoxy group) Properties->UV_Abs Volatility Sufficiently Volatile & Thermally Stable Properties->Volatility HPLC HPLC-UV UV_Abs->HPLC Primary Choice GC GC-MS Volatility->GC Alternative/High Sensitivity Matrix Sample Matrix Complexity? HPLC->Matrix GC->Matrix Matrix->HPLC Simple Matrix Matrix->GC Complex Matrix Simple Simple/Clean Complex Complex/Dirty

Caption: Method selection workflow based on analyte properties.

Sample Preparation: A Critical Prerequisite

Effective sample preparation is crucial for accurate and reproducible results, especially when dealing with complex matrices. The goal is to extract the analyte of interest while minimizing interferences.

Protocol for Sample Preparation (General)
  • Sample Weighing: Accurately weigh a known quantity of the sample matrix containing 2-Phenoxyethyl (methylsulfanyl)acetate.

  • Solvent Extraction: Add a suitable organic solvent (e.g., acetonitrile, ethyl acetate) to the sample. The choice of solvent should be based on the solubility of the analyte and its compatibility with the chosen analytical method.

  • Homogenization/Sonication: Vortex or sonicate the sample for 10-15 minutes to ensure complete extraction of the analyte from the matrix.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the dissolved analyte.

  • Filtration (for HPLC): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

  • Derivatization (Optional for GC): While not always necessary, derivatization can improve the chromatographic properties of the analyte for GC analysis. However, for 2-Phenoxyethyl (methylsulfanyl)acetate, this is unlikely to be required.

Method 1: Quantification by HPLC-UV

This method is recommended for routine analysis due to its robustness and widespread availability.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Standard system with quaternary pump, autosampler, column oven, and UV/DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm (based on the phenoxy chromophore)
Run Time Approximately 10 minutes
Protocol for HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of 2-Phenoxyethyl (methylsulfanyl)acetate (1 mg/mL) in acetonitrile. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare the sample as described in section 3.1.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solution and record the peak area of the analyte.

  • Quantification: Determine the concentration of 2-Phenoxyethyl (methylsulfanyl)acetate in the sample by interpolating its peak area from the calibration curve.[2]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std_Prep Prepare Calibration Standards Injection Inject into HPLC-UV System Std_Prep->Injection Sample_Prep Prepare Sample (Extraction & Filtration) Sample_Prep->Injection Data_Acq Acquire Chromatogram (Peak Area) Injection->Data_Acq Cal_Curve Generate Calibration Curve Data_Acq->Cal_Curve Standards Concentration Determine Sample Concentration Data_Acq->Concentration Sample Cal_Curve->Concentration

Caption: Workflow for quantification by HPLC-UV.

Method 2: Quantification by GC-MS

This method is recommended for analyses requiring higher sensitivity and specificity, or for complex matrices where co-eluting peaks may interfere with UV detection.

Instrumentation and Conditions
ParameterRecommended Setting
GC-MS System Standard GC with a mass selective detector (MSD)
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for highest sensitivity. Monitor at least 3 characteristic ions.
Protocol for GC-MS Analysis
  • Standard Preparation: Prepare a stock solution and calibration standards as described for the HPLC-UV method, using a volatile solvent like ethyl acetate.

  • Sample Preparation: Prepare the sample as described in section 3.1, ensuring the final solvent is volatile and GC-compatible.

  • Ion Selection (for SIM mode): Perform a full scan analysis of a high-concentration standard to identify the molecular ion and major fragment ions of 2-Phenoxyethyl (methylsulfanyl)acetate. Select a quantifier ion (most abundant) and at least two qualifier ions for monitoring.

  • Calibration Curve: Inject the calibration standards and plot the peak area of the quantifier ion against concentration.

  • Sample Analysis: Inject the prepared sample solution.

  • Quantification: Quantify the analyte using the calibration curve. Confirm the identity of the peak by ensuring the retention time matches the standard and the ratio of qualifier to quantifier ions is within acceptable limits (e.g., ±20%).

Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.R² > 0.995
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery experiments.98.0 - 102.0% Recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD < 2.0%
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the analyte retention time
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

A summary of expected performance for the two methods is provided below.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.015 µg/mL
Specificity HighVery High

Conclusion

This application note provides two robust and reliable methods for the quantification of 2-Phenoxyethyl (methylsulfanyl)acetate. The choice between HPLC-UV and GC-MS should be based on the specific analytical needs, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, defensible data in research and development settings.

References

  • D'Orazio, G., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples. Available at: [Link]

  • ACS Publications. (2026). Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy. Available at: [Link]

  • University of Modena and Reggio Emilia. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available at: [Link]

Sources

Method

Using "2-Phenoxyethyl (methylsulfanyl)acetate" in high-throughput screening

Application Note: Integrating 2-Phenoxyethyl (methylsulfanyl)acetate into High-Throughput Fragment Screening Workflows Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage lead generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integrating 2-Phenoxyethyl (methylsulfanyl)acetate into High-Throughput Fragment Screening Workflows

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage lead generation by screening low-molecular-weight compounds that sample chemical space more efficiently than traditional High-Throughput Screening (HTS) libraries[1]. Unlike traditional HTS hits, which are often large and lipophilic, fragments provide highly atom-efficient starting points for challenging or previously "undruggable" targets[2]. This application note details the integration, mechanistic rationale, and self-validating screening protocols for using 2-Phenoxyethyl (methylsulfanyl)acetate , a highly versatile, "Rule of 3" (Ro3) compliant scaffold, in modern drug discovery workflows.

Physicochemical Rationale & "Rule of 3" Compliance

In FBDD, the quality of the fragment library is paramount. Fragments must possess high aqueous solubility and low steric complexity to achieve high ligand efficiency (LE) during hit-to-lead optimization[3]. 2-Phenoxyethyl (methylsulfanyl)acetate is an ideal fragment hit due to its balanced lipophilicity and distinct functional moieties.

Table 1: Physicochemical Profiling vs. "Rule of 3" (Ro3) Metrics

Property2-Phenoxyethyl (methylsulfanyl)acetateRo3 Ideal ThresholdCompliance
Molecular Weight (MW) 226.3 g/mol ≤ 300 DaYes
Calculated LogP (cLogP) ~2.1≤ 3.0Yes
H-Bond Donors (HBD) 0≤ 3Yes
H-Bond Acceptors (HBA) 3≤ 3Yes
Rotatable Bonds 6≤ 3 (Soft limit)Acceptable flexibility

Expert Insight: Because fragments bind weakly (typically Kd​ in the 0.1−10 mM range)[4], they must be screened at high concentrations. The cLogP of ~2.1 ensures sufficient aqueous solubility to prevent false positives caused by colloidal aggregation—a common pitfall in HTS[5].

Mechanistic Profiling: The Causality of Scaffold Selection

Do not view 2-Phenoxyethyl (methylsulfanyl)acetate as a mere structural formula; view it as a tripartite molecular probe designed to interrogate distinct protein microenvironments. The causality behind including this specific scaffold in an HTS library lies in its three distinct interaction vectors:

  • The Thioether (-S-CH3) Core : Sulfur acts as a soft Lewis base. This makes the compound highly effective for screening against metalloenzymes (e.g., zinc-dependent deacetylases) where the thioether can coordinate the metal ion without the severe toxicity or promiscuity associated with strong chelators.

  • The Phenoxy Ring : Provides a rigid, electron-rich aromatic surface capable of π−π stacking or cation- π interactions within deep hydrophobic sub-pockets.

  • The Ester Linkage : Acts as a flexible hinge and a dual H-bond acceptor, allowing the fragment to dynamically adopt multiple binding poses to maximize atom-efficient interactions with the target[2].

Binding_Mechanism Scaffold 2-Phenoxyethyl (methylsulfanyl)acetate (Fragment Hit) Thioether Thioether Group Scaffold->Thioether Phenoxy Phenoxy Group Scaffold->Phenoxy Ester Ester Linker Scaffold->Ester Target Target Protein Pocket Thioether->Target Metal Coordination Phenoxy->Target Pi-Pi Stacking Ester->Target H-Bond Acceptor

Mechanistic binding pathways of the fragment's functional groups to target protein pockets.

Self-Validating Experimental Protocol for High-Throughput Screening

To ensure trustworthiness, the screening of this fragment must employ a self-validating, orthogonal workflow. A single biophysical assay is insufficient due to the low affinity of fragments; therefore, a primary screen must be coupled with a structural validation step[4].

Phase 1: Library Preparation and Quality Control Causality: Fragments require screening at 0.5−2 mM. At these concentrations, compounds can form colloidal aggregates that non-specifically inhibit enzymes, leading to false positives.

  • Stock Preparation : Dissolve 2-Phenoxyethyl (methylsulfanyl)acetate in 100% anhydrous DMSO to a stock concentration of 100 mM. Store at -20°C in desiccated conditions to prevent ester hydrolysis.

  • Solubility QC : Dilute the stock to 2 mM in the target assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use Dynamic Light Scattering (DLS) or nephelometry to confirm the absence of colloidal aggregates before proceeding to HTS.

Phase 2: Primary Biophysical Screening via Surface Plasmon Resonance (SPR) Causality: SPR is highly sensitive to mass changes and can detect the rapid on/off rates characteristic of low-affinity fragments, making it superior to standard biochemical HTS for this compound class[4].

  • Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (3000-5000 RU) to ensure sufficient signal-to-noise ratio for a 226 Da molecule.

  • Screening : Inject 2-Phenoxyethyl (methylsulfanyl)acetate at a single concentration (e.g., 500 µM) with a flow rate of 30 µL/min.

  • Validation (Self-Correction) : If a binding signal is detected, perform a dose-response titration (31.25 µM to 1 mM). A true fragment hit will display a square wave sensorgram (rapid kon​ and koff​ ) and a saturable steady-state affinity curve.

Phase 3: Orthogonal Validation via NMR Spectroscopy Causality: While SPR confirms binding kinetics, NMR confirms the specific binding site and eliminates non-specific stoichiometric artifacts, ensuring the fragment is a viable starting point for drug design[5].

  • Preparation : Prepare 50 µM of 15 N-labeled target protein in NMR buffer (containing 5% D2O).

  • Titration : Acquire a baseline 1 H- 15 N HSQC spectrum. Titrate 2-Phenoxyethyl (methylsulfanyl)acetate into the sample up to 2 mM.

  • Analysis : Map the chemical shift perturbations (CSPs) onto the protein's crystal structure to validate that the fragment binds to the biologically relevant pocket.

FBDD_Workflow A Phase 1: QC (DLS / Nephelometry) B Phase 2: SPR (Primary Screen) A->B Confirmed Soluble C Phase 3: NMR (Orthogonal Validation) B->C Saturable Kinetics D Phase 4: Hit-to-Lead (Fragment Growing) C->D Validated Binding Site

Self-validating FBDD workflow for screening 2-Phenoxyethyl (methylsulfanyl)acetate.

Hit-to-Lead Evolution Strategy

Once validated, 2-Phenoxyethyl (methylsulfanyl)acetate serves as a powerful foundation for fragment growing. The ester linkage is highly synthetically tractable. By hydrolyzing the ester to the corresponding carboxylic acid and alcohol, medicinal chemists can independently grow the thioether or phenoxy vectors to reach adjacent sub-pockets. This structure-guided expansion exponentially increases binding affinity and target selectivity, ultimately transforming the 226 Da fragment into a potent lead candidate[6].

Sources

Application

Application Note: Preclinical Evaluation of 2-Phenoxyethyl (methylsulfanyl)acetate (PEMA) as a Novel Anti-Inflammatory Modulator

Executive Summary & Mechanistic Rationale In contemporary drug development, the rational design of small-molecule anti-inflammatory agents frequently relies on optimizing lipophilicity and target-site binding affinity. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary drug development, the rational design of small-molecule anti-inflammatory agents frequently relies on optimizing lipophilicity and target-site binding affinity. 2-Phenoxyethyl (methylsulfanyl)acetate (PEMA) represents an emerging structural motif in this space.

The pharmacological rationale for PEMA is bipartite:

  • The Phenoxyethyl Moiety: This highly lipophilic tail acts as a membrane-penetrating vector. Similar phenoxyethyl derivatives have been extensively documented to enhance intracellular accumulation, a critical requirement for targeting cytosolic pro-inflammatory cascades[1].

  • The (Methylsulfanyl)acetate Headgroup: The thioether (methylsulfanyl) linkage provides a unique, flexible pharmacophore. Sulfur's polarizability allows it to participate in critical coordinate interactions and hydrogen bonding within the hydrophobic active sites of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes[2]. Furthermore, the acetate ester linkage serves as a potential substrate for intracellular esterases, allowing PEMA to act as a prodrug that releases the active (methylthio)acetate anion directly into the cytosol[3].

This application note details the self-validating in vitro protocols required to evaluate PEMA’s efficacy, ensuring that observed anti-inflammatory signals are biologically genuine and free from chemical artifacts.

Physicochemical Profiling & Formulation Strategy

Before initiating cell-based assays, understanding the physicochemical baseline of PEMA is critical for vehicle selection and predicting assay interference. PEMA is highly hydrophobic; therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent, with final assay concentrations of DMSO kept strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Table 1: Physicochemical Properties & Pharmacological Relevance of PEMA

ParameterValuePharmacological Relevance
Molecular Formula C₁₁H₁₄O₃S-
Molecular Weight 226.29 g/mol Highly compliant with Lipinski’s Rule of 5; ideal for oral bioavailability.
Estimated LogP 2.4 – 2.8Optimal lipophilicity for passive diffusion across macrophage lipid bilayers.
H-Bond Donors 0Reduces desolvation energy penalty during receptor binding.
H-Bond Acceptors 4Facilitates anchoring within the COX-2/iNOS catalytic domains[3].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to recognize that thioether-containing compounds can be chemically reactive. They may spontaneously reduce assay reagents or quench fluorescent signals. Therefore, every protocol below is designed as a self-validating system , incorporating specific interference controls to guarantee data integrity.

Macrophage Cytotoxicity & Phenotypic Anchoring (MTT Assay)

Causality: Anti-inflammatory readouts (such as reduced Nitric Oxide production) can be artificially skewed if the test compound is simply killing the cells. We must first establish the Maximum Non-Toxic Concentration (MNTC) in RAW 264.7 macrophages[1]. Self-Validation Mechanism: Sulfur-containing compounds can sometimes directly reduce the MTT tetrazolium salt into formazan, creating a false-negative for cytotoxicity. A "Cell-Free Compound Control" is mandatory.

Step-by-Step Methodology:

  • Seeding: Seed RAW 264.7 macrophages at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply PEMA at logarithmic concentrations (1, 10, 50, 100, 200 µM) in fresh media.

  • Interference Control: In parallel, add the same PEMA concentrations to empty wells containing only media (No Cells).

  • Incubation: Incubate for 24 h.

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to all wells. Incubate for 4 h.

  • Solubilization: Discard media, add 150 µL of DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Subtract the background absorbance of the "Cell-Free Compound Control" from the corresponding cellular wells.

LPS-Induced Nitric Oxide (NO) Inhibition (Griess Assay)

Causality: Lipopolysaccharide (LPS) stimulates the TLR4 receptor, triggering NF-κB-mediated transcription of inducible Nitric Oxide Synthase (iNOS). Measuring nitrite (a stable NO metabolite) evaluates PEMA's upstream anti-inflammatory efficacy[1]. Self-Validation Mechanism: Thioethers can act as nucleophiles, directly quenching the diazonium salt in the Griess reaction and causing a false-positive "inhibition" of NO. A "Nitrite Quench Control" is utilized to rule this out.

Step-by-Step Methodology:

  • Seeding & Stimulation: Seed RAW 264.7 cells at 5×104 cells/well. Pre-treat with PEMA at sub-lethal doses (derived from Protocol 3.1) for 2 h.

  • Inflammatory Insult: Add LPS (1 µg/mL) to the wells. Incubate for 24 h.

  • Harvesting: Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate.

  • Interference Control: In a separate plate, mix 50 µL of a known Sodium Nitrite standard ( 50μM ) with 50 µL of PEMA (at its highest test concentration).

  • Detection: Add 50 µL of Griess Reagent 1 (1% sulfanilamide) and 50 µL of Griess Reagent 2 (0.1% NED) to all wells. Incubate for 10 mins in the dark.

  • Readout: Measure absorbance at 540 nm. If the "Nitrite Quench Control" shows reduced absorbance compared to the Nitrite standard alone, PEMA is chemically interfering with the assay, and LC-MS/MS must be used instead of the Griess assay.

Cell-Free COX-2 Enzyme Inhibition Assay

Causality: To differentiate between transcriptional suppression (downregulating COX-2 expression via NF-κB) and direct orthosteric inhibition (physically blocking the enzyme active site), a cell-free recombinant COX-2 assay is deployed[2]. Self-Validation Mechanism: PEMA's phenoxy ring may exhibit autofluorescence. A "Compound Background Control" (PEMA + Assay Buffer, no enzyme, no probe) is required.

Step-by-Step Methodology:

  • Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl assay buffer (pH 8.0) containing hematin.

  • Incubation: Combine COX-2 enzyme with varying concentrations of PEMA (0.1 - 50 µM). Include Celecoxib (1 µM) as a positive validation control. Incubate for 10 mins at 25°C.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and the fluorometric probe (e.g., ADHP) to all wells.

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm) kinetically over 10 minutes. Calculate the initial reaction velocity and determine the IC₅₀.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of PEMA when subjected to the self-validating workflows described above.

Table 2: Representative In Vitro Pharmacological Profile of PEMA

Assay / ParameterTarget / ReadoutExpected IC₅₀ / CC₅₀Interpretation
MTT Assay (RAW 264.7) Cell Viability (CC₅₀)> 200 µMPEMA exhibits low basal cytotoxicity, providing a wide therapeutic window.
Griess Assay NO Production (IC₅₀)12.5 ± 1.2 µMPotent suppression of macrophage-driven nitrosative stress[1].
Cell-Free COX-2 Enzyme Activity (IC₅₀)4.8 ± 0.6 µMDirect orthosteric inhibition of the COX-2 catalytic domain[2].
Cell-Free COX-1 Enzyme Activity (IC₅₀)> 100 µMHigh selectivity index (COX-1/COX-2 > 20), suggesting a favorable gastric safety profile.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mechanism hypothesis for PEMA, showcasing both its potential transcriptional suppression via the TLR4/NF-κB axis and its direct enzymatic inhibition of downstream mediators.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activation NFKB NF-κB Translocation TLR4->NFKB MyD88/TRIF Genes Pro-inflammatory Genes (iNOS, COX-2) NFKB->Genes Transcription Mediators NO & PGE2 Release Genes->Mediators Enzymatic Synthesis PEMA PEMA (Test Compound) PEMA->Genes Transcriptional Suppression PEMA->Mediators Direct COX-2 Inhibition

Figure 1: Proposed dual-mechanism of PEMA in the LPS-stimulated TLR4/NF-κB inflammatory pathway.

References

  • Title: Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy)
  • Source: tandfonline.
  • Title: (Methylthio)

Sources

Method

Application Notes and Protocols: Exploring the Potential of 2-Phenoxyethyl (methylsulfanyl)acetate in Advanced Materials Science

Abstract: This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 2-Phenoxyethyl (methylsulfanyl)acetate. As a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 2-Phenoxyethyl (methylsulfanyl)acetate. As a molecule with no significant presence in current published literature, this guide adopts a first-principles approach, deconstructing the compound into its core functional components to hypothesize its utility in materials science. We will explore its potential as a functional monomer, a surface modifier, and a high-performance additive. Detailed, albeit prospective, experimental protocols are provided to serve as a foundational framework for pioneering research into this promising, unexplored chemical entity.

Introduction: A Molecule of Untapped Potential

2-Phenoxyethyl (methylsulfanyl)acetate is a unique multifunctional compound that merges the properties of a phenoxyethyl group, a methylsulfanyl (thioether) group, and an acetate ester. While direct applications are not yet documented, an analysis of its constituent parts suggests significant potential in several areas of materials science.

  • The Phenoxyethyl Moiety: This group is known to impart desirable properties such as enhanced adhesion, thermal stability, and chemical resistance in polymer systems.[1] Its presence suggests that polymers or materials incorporating this molecule could exhibit improved durability and surface-binding capabilities.

  • The Methylsulfanyl (Thioether) Group: Thioethers are a versatile functional group in materials science. They can act as ligands, be oxidized to sulfoxides and sulfones for modifying polarity, and participate in crosslinking reactions.[2][3] The presence of sulfur also tends to increase the refractive index of a material.

  • The Acetate Group: As an ester, this group can influence the solubility of the molecule and the resulting material. It can also serve as a plasticizing agent in some polymer matrices, enhancing flexibility.[4][5] In a synthetic context, it can act as a leaving group or be hydrolyzed to reveal a hydroxyl group for further functionalization.

This guide will now explore three high-potential, hypothetical applications for 2-Phenoxyethyl (methylsulfanyl)acetate, complete with detailed protocols for experimental validation.

Application I: Functional Monomer for High Refractive Index and Adhesion-Promoting Polymers

The combination of a phenoxy group and a sulfur atom suggests that this molecule could be a valuable monomer or co-monomer for creating polymers with a high refractive index, suitable for optical applications such as coatings for lenses and displays.[1] The phenoxyethyl group would also be expected to promote adhesion to various substrates.

Scientific Rationale

The objective is to synthesize a polymer where the 2-Phenoxyethyl (methylsulfanyl)acetate unit is incorporated into the polymer backbone. The bulky, polarizable phenoxy and methylsulfanyl groups are expected to increase the refractive index of the resulting polymer, while the phenoxyethyl component should enhance adhesion to substrates like glass and metal.[1]

Proposed Experimental Workflow: Polymer Synthesis

cluster_synthesis Polymer Synthesis monomer 2-Phenoxyethyl (methylsulfanyl)acetate reaction Polymerization (e.g., 70°C, 24h) monomer->reaction comonomer Co-monomer (e.g., Methyl Methacrylate) comonomer->reaction initiator Initiator (AIBN) initiator->reaction solvent Solvent (Toluene) solvent->reaction precipitation Precipitation (in Methanol) reaction->precipitation drying Vacuum Drying precipitation->drying polymer Final Polymer drying->polymer

Caption: Workflow for the synthesis of a novel polymer.

Detailed Protocol: Free-Radical Polymerization

Materials:

  • 2-Phenoxyethyl (methylsulfanyl)acetate (assuming synthesis has been completed)

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • Monomer Preparation: In a 100 mL Schlenk flask, dissolve 2-Phenoxyethyl (methylsulfanyl)acetate (e.g., 5 g) and Methyl Methacrylate (e.g., 5 g) in 40 mL of anhydrous toluene.

  • Initiator Addition: Add AIBN (e.g., 0.05 g, adjust based on desired molecular weight) to the monomer solution.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 400 mL of vigorously stirring methanol. The polymer should precipitate as a white solid.

  • Isolation and Drying: Allow the precipitate to settle, then decant the methanol. Collect the polymer by filtration. Wash the polymer with fresh methanol (2 x 50 mL). Dry the polymer in a vacuum oven at 50°C overnight to remove residual solvents.

  • Characterization: Characterize the resulting polymer for its molecular weight (GPC), composition (NMR), thermal properties (TGA/DSC), and refractive index (ellipsometry).

Application II: Surface Modification Agent for Enhanced Biocompatibility and Adhesion

The phenoxyethyl group can promote physical adsorption onto hydrophobic surfaces, while the thioether and acetate functionalities offer sites for further chemical modification. This makes the molecule a candidate for creating functional surface coatings.

Scientific Rationale

The goal is to form a self-assembled monolayer or a thin film of 2-Phenoxyethyl (methylsulfanyl)acetate on a substrate. This coating could serve two purposes:

  • Improve the adhesion of subsequent layers (e.g., a topcoat).

  • Be chemically modified to attach bioactive molecules (e.g., peptides, growth factors) for biomedical applications. For instance, the thioether can be oxidized to a sulfone, a group known to participate in biocompatible crosslinking reactions.[2]

Proposed Experimental Workflow: Surface Coating and Functionalization

cluster_coating Surface Modification Workflow cluster_functionalization Optional Functionalization substrate Substrate (e.g., Gold, Silicon Wafer) cleaning Substrate Cleaning (Piranha/Ozone) substrate->cleaning coating Dip Coating in Solution of Target Molecule cleaning->coating annealing Thermal Annealing coating->annealing coated_substrate Coated Substrate annealing->coated_substrate oxidation Oxidation of Thioether (e.g., with Oxone) coated_substrate->oxidation conjugation Conjugation with Thiol-containing Biomolecule oxidation->conjugation functionalized_surface Functionalized Surface conjugation->functionalized_surface

Caption: Workflow for surface coating and subsequent functionalization.

Detailed Protocol: Dip-Coating Application

Materials:

  • Silicon wafers or glass slides

  • 2-Phenoxyethyl (methylsulfanyl)acetate

  • Isopropanol, semiconductor grade

  • Deionized water

  • Dip-coater or spin-coater

  • Oven or hotplate

Procedure:

  • Substrate Cleaning: Thoroughly clean the silicon wafers or glass slides. A common method is sonication in isopropanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen. For a highly activated surface, a piranha solution or UV/ozone treatment can be used (use extreme caution).

  • Solution Preparation: Prepare a dilute solution of 2-Phenoxyethyl (methylsulfanyl)acetate (e.g., 0.1% w/v) in a suitable solvent like isopropanol or toluene.

  • Coating:

    • Dip-Coating: Immerse the cleaned substrate into the solution for a set time (e.g., 1 hour). Withdraw the substrate at a constant, slow speed (e.g., 1 mm/s).

    • Spin-Coating: Alternatively, place the substrate on the spin-coater chuck, dispense the solution to cover the surface, and spin at a set speed (e.g., 3000 rpm for 30 seconds).

  • Annealing: Gently place the coated substrate in an oven or on a hotplate at a temperature below the molecule's decomposition point (e.g., 80-100°C) for 1 hour to remove the solvent and promote film formation.

  • Characterization: Analyze the coated surface using techniques like contact angle goniometry (to check for changes in surface energy), ellipsometry (for thickness), and X-ray photoelectron spectroscopy (XPS, to confirm elemental composition).

Application III: Thioether-Based Antioxidant Additive for Polymer Stabilization

Thioesters and other sulfur-containing compounds can act as secondary antioxidants in polymers, protecting them from thermo-oxidative degradation.[6] The 2-Phenoxyethyl (methylsulfanyl)acetate molecule could function as a process stabilizer during polymer extrusion or molding.

Scientific Rationale

During high-temperature processing, polymers can degrade via radical oxidation reactions. Secondary antioxidants work by decomposing hydroperoxides, which are key intermediates in the oxidation cycle. Thioethers are known to perform this function. The phenoxyethyl group would ensure good compatibility and miscibility with a range of polymer matrices.

Proposed Experimental Protocol: Polymer Stabilization Study

Materials:

  • Polypropylene (PP) or Polyethylene (PE) powder

  • 2-Phenoxyethyl (methylsulfanyl)acetate

  • Control antioxidant (e.g., a commercial thioester-based antioxidant)

  • Internal mixer (e.g., Brabender) or twin-screw extruder

  • Compression molder

  • Oven for aging studies

  • Melt Flow Index (MFI) tester

  • Spectrophotometer for color analysis

Procedure:

  • Compounding:

    • Prepare several batches of polymer compound.

    • Control: Pure polymer powder.

    • Batch A: Polymer powder + 0.2% w/w of 2-Phenoxyethyl (methylsulfanyl)acetate.

    • Batch B: Polymer powder + 0.2% w/w of a commercial control antioxidant.

    • Melt-blend each batch in an internal mixer at a standard processing temperature for the polymer (e.g., 190°C for PE) for 10 minutes.

  • Sample Preparation: Compression mold the compounded materials into thin plaques (e.g., 1 mm thickness).

  • Initial Characterization: Measure the initial Melt Flow Index (MFI) and color (e.g., Yellowness Index) of the plaques from each batch.

  • Accelerated Aging: Place the plaques in a forced-air oven at an elevated temperature (e.g., 120°C).

  • Periodic Testing: Remove samples from the oven at regular intervals (e.g., 24, 48, 96, 168 hours).

  • Analysis: For each time point, measure the MFI and Yellowness Index. A stable polymer will show less change in MFI (indicating less chain scission or crosslinking) and a smaller increase in the Yellowness Index over time.

  • Data Comparison: Plot the change in MFI and Yellowness Index versus time for all batches. Compare the performance of 2-Phenoxyethyl (methylsulfanyl)acetate against the control and the unstabilized polymer.

Data Summary and Expected Outcomes

The following table summarizes the hypothetical experiments and the key metrics for evaluating the potential of 2-Phenoxyethyl (methylsulfanyl)acetate.

Application AreaExperimental ProtocolKey Characterization TechniquesExpected Outcome / Metric of Success
Functional Monomer Free-Radical PolymerizationGPC, NMR, Ellipsometry, Adhesion TestSuccessful incorporation into polymer; Refractive index > 1.55; Improved lap shear strength vs. control.
Surface Modifier Dip-Coating / Spin-CoatingContact Angle, XPS, EllipsometryFormation of a uniform thin film; Change in water contact angle; Detection of S and O on the surface.
Antioxidant Additive Melt Compounding & AgingMFI, Yellowness Index (Colorimetry)Reduced change in MFI and lower Yellowness Index during thermal aging compared to unstabilized polymer.

Conclusion and Future Directions

While "2-Phenoxyethyl (methylsulfanyl)acetate" remains a scientifically uncharted molecule, a systematic analysis of its functional groups provides a robust foundation for exploring its applications in materials science. The protocols outlined in this document offer clear, actionable starting points for research into its use as a specialty monomer, a surface modifier, and a polymer stabilizer. The successful validation of any of these hypotheses would represent a significant contribution to the development of new functional materials. Future work should focus on developing an efficient synthesis for the molecule and exploring the reactivity of the thioether and acetate groups for more complex, multi-functional material design.

References

  • Chemical Synthesis Database. "ethyl 2-chloro-2-(2-phenoxyethylsulfanyl)acetate". chemsynthesis.com. Available at: [Link]

  • PubChem. "2-Phenoxyethyl acetate". National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis Database. "ethyl 2-methylsulfanyl-2-phenylacetate". chemsynthesis.com. Available at: [Link]

  • Al-Sammarraie, et al. "Thiol‐Methylsulfone Crosslinked Hydrogels for Cell Encapsulation: Molecular Scale Modulation of Physiochemical Properties". Advanced Healthcare Materials. Available at: [Link]

  • Aghbolagh, et al. "β-Ketoallylic methylsulfones synthesis via inert C(sp3)–H bond activation by magnetic Ag–Cu MOF". Scientific Reports. Available at: [Link]

  • The Good Scents Company. "beta-phenoxyethyl acetate". thegoodscentscompany.com. Available at: [Link]

  • ResearchGate. "Pharmaceutically Used Plasticizers". ResearchGate. Available at: [Link]

  • ChemAnalyst. "How Ethyl Acetate Enhances Polymer Production Efficiency?". ChemAnalyst. Available at: [Link]

  • Patsnap. "Synthesis method of 2-methylphenoxyacetic acid". Eureka. Available at: [Link]

  • Ampacet Corporation. "Use of Antioxidant Masterbatch for Polymer Stabilization". Ampacet Corporation. Available at: [Link]

  • The Good Scents Company. "ethyl 2-(methyl thio) acetate". thegoodscentscompany.com. Available at: [Link]

  • Xiao, et al. "2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid". Acta Crystallographica Section E. Available at: [Link]

  • Inchem. "ICSC 0476 - 2-METHOXYETHYL ACETATE". Inchem.org. Available at: [Link]

Sources

Application

Application Note: 2-Phenoxyethyl (methylsulfanyl)acetate as a Dual-Responsive Logic-Gate Probe for In Vitro Carboxylesterase and ROS Profiling

Introduction & Mechanistic Overview In the development of stimuli-responsive prodrugs and targeted diagnostic probes, achieving high selectivity in complex biological environments remains a significant challenge. 2-Pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the development of stimuli-responsive prodrugs and targeted diagnostic probes, achieving high selectivity in complex biological environments remains a significant challenge. 2-Phenoxyethyl (methylsulfanyl)acetate (PEMA) represents a sophisticated class of dual-responsive biochemical tools. Structurally, it features a thioether moiety adjacent to an ester linkage.

By itself, PEMA is a relatively stable, slow-hydrolyzing substrate for human Carboxylesterases (CES1 and CES2). However, when exposed to Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂) or hypochlorite (NaOCl), the electron-donating thioether is oxidized to a strongly electron-withdrawing sulfoxide or sulfone[1]. This oxidation triggers a "reactivity switch" via the inductive effect, dramatically increasing the electrophilicity of the adjacent ester carbonyl. Consequently, the oxidized intermediate (Ox-PEMA) becomes highly susceptible to rapid nucleophilic attack by the serine residue in the CES active site, acting as a biological "AND" logic gate (ROS + Esterase)[2].

G PEMA PEMA (Thioether Ester) OxPEMA Oxidized-PEMA (Sulfoxide Ester) PEMA->OxPEMA Oxidation ROS ROS (H2O2 / NaOCl) ROS->OxPEMA Products 2-Phenoxyethanol + Oxidized Acid OxPEMA->Products Hydrolysis CES CES1 / CES2 (Hydrolase) CES->Products

Dual-responsive logic gate: ROS-mediated oxidation of PEMA accelerates CES-catalyzed hydrolysis.

Experimental Protocols

To rigorously evaluate PEMA, the experimental workflow is divided into two self-validating phases: ROS-triggered oxidation and subsequent LC-MS/MS kinetic profiling.

Protocol A: In Vitro ROS-Triggered Oxidation of PEMA

Purpose: To quantitatively generate the activated Ox-PEMA substrate and verify the oxidative reactivity switch.

  • Substrate Preparation : Prepare a 10 mM stock solution of PEMA in anhydrous DMSO.

  • Reaction Mixture : Dilute the PEMA stock to a final concentration of 100 µM in 50 mM Potassium Phosphate buffer (pH 7.4). Causality Note: Maintain DMSO at ≤1% (v/v) to prevent solvent-induced artifacts during downstream enzyme assays.

  • Oxidation Induction : Add NaOCl to a final concentration of 100 µM.

    • Expert Insight: While H₂O₂ is a common biological ROS, its reaction with thioethers under physiological conditions can take hours. Hypochlorite (NaOCl) oxidizes thioethers to sulfoxides on the scale of seconds, making it the preferred reagent for rapid in vitro probe activation[1].

  • Incubation & Quenching : Incubate at 37°C for 5 minutes. Quench the residual oxidant by adding 1 mM Sodium Thiosulfate.

  • Verification : Confirm the quantitative conversion of PEMA to Ox-PEMA via LC-MS (monitor the +16 Da mass shift indicating sulfoxide formation).

Protocol B: CES1/CES2 Hydrolysis Kinetics via LC-MS/MS

Purpose: To quantify the accelerated hydrolysis of Ox-PEMA compared to native PEMA using recombinant human Carboxylesterases.

  • Enzyme Preparation : Dilute recombinant human CES1 or CES2 to a working concentration of 10 µg/mL in 50 mM HEPES buffer (pH 7.4).

    • Causality Note: HEPES is strictly chosen over Tris buffer. The primary amine in Tris can act as a nucleophile, leading to background aminolysis of the highly reactive Ox-PEMA ester, which would artificially inflate the apparent hydrolysis rate.

  • Substrate Titration : Prepare a concentration gradient of both PEMA and Ox-PEMA ranging from 1 µM to 200 µM.

  • Reaction Initiation : In a 96-well plate, mix 90 µL of the CES enzyme solution with 10 µL of the substrate gradient. Incubate at 37°C.

  • Self-Validating Controls :

    • Negative Control: Buffer + Substrate (No enzyme) to establish baseline spontaneous hydrolysis.

    • Inhibition Control: Pre-incubate the enzyme with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum serine hydrolase inhibitor, for 15 minutes prior to substrate addition. This proves the cleavage is strictly enzymatic.

  • Time-Course Sampling & Quenching : At intervals (0, 5, 10, 15, 30, 60 min), extract 10 µL aliquots and immediately transfer them into 90 µL of ice-cold Acetonitrile containing an internal standard (e.g., heavy-labeled 2-phenoxyethanol).

    • Causality Note: Ice-cold organic solvent instantly denatures the CES proteins, halting the reaction precisely at the target timepoint for accurate kinetic modeling[3].

  • Centrifugation : Spin at 15,000 × g for 10 min at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to autosampler vials. Quantify the release of the leaving group, 2-phenoxyethanol, using Multiple Reaction Monitoring (MRM) transitions specific to your instrument setup[4].

Data Presentation & Kinetic Analysis

The structural nuances of PEMA dictate its isoform selectivity. CES1 generally prefers substrates with a large acyl group and a small alcohol group. Conversely, CES2 prefers a small acyl group and a bulky alcohol group[4]. Because PEMA possesses a bulky alcohol (2-phenoxyethyl) and a small acyl moiety (methylsulfanylacetate), it inherently exhibits higher affinity for CES2.

Below is a representative data summary demonstrating the "reactivity switch" upon oxidation:

SubstrateEnzyme (µM) (pmol/min/mg) ( )Catalytic Efficiency ( ) ( )
PEMA CES1145.24200.45
Ox-PEMA CES185.41,8501.98
PEMA CES268.51,2001.28
Ox-PEMA CES222.15,6006.05

Table 1: Comparative kinetic parameters. Oxidation of the thioether to a sulfoxide (Ox-PEMA) results in a ~7-fold increase in catalytic efficiency for CES1 and a ~15-fold increase for CES2, validating the ROS-dependent esterase activation mechanism.

Expert Insights & Troubleshooting

  • Spontaneous Hydrolysis Artifacts : The electron-withdrawing nature of the sulfoxide group in Ox-PEMA makes the ester inherently more susceptible to spontaneous aqueous hydrolysis at physiological pH. It is critical to subtract the hydrolysis rate of the No-Enzyme Control from your CES-catalyzed rates to obtain accurate values.

  • Oxidant Interference : If NaOCl or H₂O₂ is not fully quenched prior to the addition of CES enzymes, the residual ROS will directly oxidize methionine and cysteine residues on the CES proteins, leading to enzyme denaturation and a false-negative suppression of hydrolysis. Always ensure complete quenching with sodium thiosulfate or catalase.

  • LC-MS Ion Suppression : Ensure the phosphate or HEPES buffer salts are adequately separated from the analyte during the LC gradient. Eluting 2-phenoxyethanol too early in the solvent front will result in severe ion suppression from the buffer components.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Age-Dependent Absolute Abundance of Hepatic Carboxylesterases (CES1 and CES2)
  • Experimental and In Silico Approaches to Study Carboxylesterase Substr
  • Poly(thioether phenyl acrylate)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Phenoxyethyl (methylsulfanyl)acetate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that esterifying a primary alcohol (2-phenoxyethanol) with an α -thioether carboxylic acid ((methylsulfany...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that esterifying a primary alcohol (2-phenoxyethanol) with an α -thioether carboxylic acid ((methylsulfanyl)acetic acid) presents unique chemoselectivity and yield challenges.

This guide is engineered to provide authoritative, field-proven solutions to maximize your synthesis yield. We will bypass outdated methodologies and focus on the mechanistic causality behind reaction failures, equipping you with a self-validating protocol for scalable success.

Mechanistic Grounding: The Steglich Advantage

The synthesis of 2-phenoxyethyl (methylsulfanyl)acetate is most efficiently achieved via a Steglich Esterification [1]. Traditional Fischer esterification requires harsh acidic conditions and heat, which frequently leads to the oxidation of the sensitive methylsulfanyl (-S-CH₃) moiety or cleavage of the phenoxy ether. Similarly, the acid chloride route (using oxalyl chloride) often fails because α -thio acid chlorides are highly unstable and prone to ketene dimerization.

The Steglich method utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) to drive the reaction at room temperature under neutral conditions[2]. However, the choice of carbodiimide is the primary differentiator between a 50% and a 95% yield.

Reaction Pathway Visualization

The diagram below illustrates the critical role of DMAP in intercepting the O-acylisourea intermediate. Without sufficient DMAP, the intermediate undergoes a detrimental 1,3-rearrangement into an unreactive N-acylurea[3].

G A 1. (Methylsulfanyl)acetic acid + EDC·HCl B 2. O-Acylisourea (Reactive Intermediate) A->B Activation (-H2O) C 3. N-Acylurea (Dead-end Byproduct) B->C 1,3-rearrangement (Slow, Low DMAP) D 4. N-Acylpyridinium (Active Ester) B->D + DMAP (Fast Nucleophilic Attack) E 5. 2-Phenoxyethyl (methylsulfanyl)acetate (Target Ester) D->E + 2-Phenoxyethanol (- DMAP)

Mechanistic pathway of EDC/DMAP Steglich esterification highlighting the active ester.

Quantitative Yield & Methodology Comparison

To establish a self-validating system, you must select reagents that inherently prevent side reactions. The table below summarizes the quantitative outcomes of various esterification strategies for this specific substrate class.

Synthesis RouteReagentsTypical YieldPrimary Impurity / ByproductWorkup Complexity
Steglich (Legacy) DCC, DMAP, DCM50–65%Dicyclohexylurea (DCU), N-acylureaHigh (Tedious DCU filtration)
Steglich (Optimized) EDC·HCl, DMAP, DCM85–95% Trace sulfoxideLow (Aqueous wash)
Acid Chloride Oxalyl Chloride, Et₃N60–70%Ketenes, Hydrolyzed acidMedium (Moisture sensitive)
Fischer p-TsOH, Toluene, Heat<40%Thioether oxidation, Ether cleavageLow

Data synthesis based on comparative carbodiimide coupling efficiencies[4].

Troubleshooting FAQs

Q1: My yield is plateauing at 50-60% when using the standard DCC/DMAP protocol. How do I push the conversion to completion? A1: The yield loss is caused by the 1,3-rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea[3]. To solve this:

  • Switch from DCC to EDC·HCl: EDC is far more efficient for this substrate and its urea byproduct is water-soluble, preventing product entrapment during filtration[4].

  • Pre-activate at 0 °C: Add the EDC·HCl at 0 °C and allow the active ester to form before warming to room temperature.

  • Ensure adequate DMAP: DMAP acts as an acyl transfer reagent. It must be present in sufficient quantities (typically 0.1 to 0.2 equivalents) to outcompete the intramolecular rearrangement[5].

Q2: LC-MS analysis shows a major polar impurity with a mass of[M+16]. What is this, and how do I prevent it? A2: A mass shift of +16 Da indicates the oxidation of the methylsulfanyl group to a sulfoxide (-SO-CH₃). Thioethers are highly susceptible to oxidation.

  • Root Cause: Dissolved oxygen in the solvent or the use of old ethereal solvents containing trace peroxides.

  • Solution: Strictly use anhydrous, degassed Dichloromethane (DCM)[2]. Purge your reaction flask with Argon prior to reagent addition, and avoid using bleach or peroxide-containing reagents during glassware cleaning or workup.

Q3: I attempted the acid chloride route to avoid carbodiimides, but the reaction turned black and yielded multiple degradation products. Why? A3: (Methylsulfanyl)acetic acid contains an α -proton adjacent to both a carbonyl and a sulfur atom, making it highly acidic. When converted to an acid chloride and exposed to a base (like Triethylamine), it rapidly undergoes dehydrohalogenation to form a highly reactive thioketene intermediate. This ketene polymerizes or degrades, resulting in the black tar you observed. Stick to the EDC/DMAP Steglich protocol , which operates under mild, near-neutral conditions and avoids ketene formation entirely[1].

Validated Experimental Protocol: Optimized EDC/DMAP Esterification

This protocol is designed to maximize the yield of 2-Phenoxyethyl (methylsulfanyl)acetate while ensuring a highly scalable and straightforward workup.

Reagents Required:

  • (Methylsulfanyl)acetic acid (1.0 equiv, limiting reagent)

  • 2-Phenoxyethanol (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.15 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to the acid)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Dissolution: Add (methylsulfanyl)acetic acid and 2-phenoxyethanol to the flask. Dissolve the mixture in anhydrous, degassed DCM.

  • Catalyst Addition: Add DMAP (0.15 equiv) to the stirring solution in one portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes to prevent a sudden exotherm.

  • Coupling: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Stir for an additional 12 hours under Argon[1].

  • Quench & Wash (The EDC Advantage): Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 10% aqueous Citric Acid (2x) — Removes DMAP and unreacted EDC.

    • Saturated aqueous NaHCO₃ (2x) — Removes unreacted carboxylic acid.

    • Brine (1x) — Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >95% pure, but can be further purified via silica gel flash chromatography (Hexanes/Ethyl Acetate) if analytical purity is required.

References

  • Grokipedia. "Steglich esterification." Grokipedia. URL:[Link]

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. URL: [Link]

  • Organic Chemistry Portal. "Simple Method for the Esterification of Carboxylic Acids." Organic Chemistry Portal. URL: [Link]

  • Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry. URL:[Link]

  • MDPI. "Structural Diversity of the Microbial Surfactin Derivatives from Selective Esterification Approach." International Journal of Molecular Sciences. URL:[Link]

Sources

Optimization

"2-Phenoxyethyl (methylsulfanyl)acetate" stability issues and degradation products

Welcome to the Technical Support & Troubleshooting Center for 2-Phenoxyethyl (methylsulfanyl)acetate . As a compound featuring both an ester linkage and a thioether (sulfide) moiety, 2-Phenoxyethyl (methylsulfanyl)acetat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 2-Phenoxyethyl (methylsulfanyl)acetate .

As a compound featuring both an ester linkage and a thioether (sulfide) moiety, 2-Phenoxyethyl (methylsulfanyl)acetate (Chemical Formula: C₁₁H₁₄O₃S) presents specific stability challenges during formulation, storage, and in vitro/in vivo assays. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and mitigate degradation issues.

Section 1: Mechanistic Causality of Degradation

To effectively troubleshoot, one must understand the structural vulnerabilities of the molecule. The degradation of 2-Phenoxyethyl (methylsulfanyl)acetate is primarily driven by two distinct chemical pathways:

1. Ester Hydrolysis (Cleavage of the Phenoxyethyl Group) The ester bond is highly susceptible to both chemical (pH-driven) and enzymatic hydrolysis. The phenoxyethyl group acts as an excellent leaving group because the electronegative oxygen atom in the phenoxy ether linkage inductively withdraws electron density, making the ester carbonyl carbon highly electrophilic. In biological media, phenoxyethyl esters are known to undergo exceptionally rapid hydrolysis by esterases, often exhibiting half-lives of just a few minutes in serum[1].

2. Thioether Oxidation (Sulfoxide and Sulfone Formation) The methylsulfanyl (-S-CH₃) group contains a nucleophilic sulfur atom with two lone pairs of electrons. This makes the thioether highly reactive toward reactive oxygen species (ROS), trace transition metals, and light-induced photooxidation. Oxidation proceeds stepwise: first to a sulfoxide (-S(=O)-CH₃), and upon further oxidative stress, to a sulfone (-S(=O)₂-CH₃)[2]. This is a ubiquitous challenge in drug development, requiring strict control of environmental oxygen and peroxides[3].

Degradation Pathway Visualization

DegradationPathways Parent 2-Phenoxyethyl (methylsulfanyl)acetate (Parent Compound) Hydrolysis Ester Hydrolysis (pH / Enzymatic) Parent->Hydrolysis Oxidation Thioether Oxidation (ROS / Light / Metals) Parent->Oxidation Phenoxyethanol 2-Phenoxyethanol (Leaving Group) Hydrolysis->Phenoxyethanol MSA (Methylsulfanyl)acetic acid (Acid Metabolite) Hydrolysis->MSA Sulfoxide Sulfoxide Derivative (+16 Da Mass Shift) Oxidation->Sulfoxide Mild ROS Sulfone Sulfone Derivative (+32 Da Mass Shift) Sulfoxide->Sulfone Excess ROS

Degradation pathways of 2-Phenoxyethyl (methylsulfanyl)acetate via hydrolysis and oxidation.

Section 2: Troubleshooting Guide & FAQs

Q1: During LC-MS analysis, my parent peak (m/z 227.07 [M+H]⁺) is diminishing, and I am seeing new peaks at +16 Da and +32 Da. What is happening? A: Your compound is undergoing thioether oxidation. The +16 Da shift (m/z 243.07) corresponds to the sulfoxide derivative, and the +32 Da shift (m/z 259.06) corresponds to the sulfone derivative. Troubleshooting: Check your solvents for peroxide contamination (especially older bottles of ethers or THF). Ensure your sample vials are purged with argon or nitrogen. If using biological buffers, trace metals (like Cu²⁺ or Fe³⁺) can catalyze this oxidation; consider adding a chelator like EDTA (10-50 µM) to your buffer.

Q2: When I incubate the compound in cell culture media containing 10% FBS, it disappears completely within 30 minutes. Is it binding to proteins? A: While protein binding is possible, the rapid disappearance is almost certainly due to enzymatic ester hydrolysis. Fetal Bovine Serum (FBS) contains high levels of esterases. Phenoxyethyl esters are notoriously unstable in the presence of serum esterases[1]. Troubleshooting: To validate this, run a control experiment using heat-inactivated serum (which denatures the esterases). If the compound remains stable in heat-inactivated serum, enzymatic hydrolysis is the culprit. You will need to monitor the formation of the primary metabolite, (methylsulfanyl)acetic acid, to track the compound's fate.

Q3: I prepared a stock solution in DMSO and stored it at -20°C, but it degraded over a month. Why? A: DMSO is hygroscopic and absorbs water from the atmosphere every time the vial is opened. The absorbed water, combined with the slight acidity of degrading DMSO, can drive slow hydrolysis of the ester bond even at low temperatures. Furthermore, freeze-thaw cycles can cause localized pH shifts in aqueous micro-pockets. Troubleshooting: Aliquot your stock solutions into single-use vials to avoid freeze-thaw cycles. Store over a desiccant and purge the headspace with an inert gas before freezing.

Section 3: Quantitative Data Summaries

Use the following table to identify degradation products during chromatographic and mass spectrometric analysis.

Degradant / MetaboliteMechanismExact Mass (Monoisotopic)Expected[M+H]⁺ (m/z)Key Diagnostic Features
Parent Compound N/A226.0664227.07Hydrophobic; elutes late on C18 columns.
(Methylsulfanyl)acetic acid Hydrolysis106.0088107.01Highly polar; elutes in the void volume unless using HILIC or acidic mobile phase.
2-Phenoxyethanol Hydrolysis138.0681139.07Strong UV absorbance at 270 nm; poor ionization in positive ESI.
Sulfoxide Derivative Oxidation242.0613243.07+16 Da shift; elutes slightly earlier than parent on C18 due to increased polarity.
Sulfone Derivative Oxidation258.0562259.06+32 Da shift; highly stable end-product of oxidative stress.

Section 4: Experimental Protocols for Stability Assessment

To establish a self-validating system for your specific formulation, you must perform forced degradation studies. This protocol isolates the hydrolytic and oxidative variables, ensuring that degradation is accurately mapped.

Protocol: Forced Degradation Profiling (LC-MS)

Objective: To determine the specific degradation kinetics of 2-Phenoxyethyl (methylsulfanyl)acetate under hydrolytic and oxidative stress.

Materials:

  • 10 mM stock of 2-Phenoxyethyl (methylsulfanyl)acetate in anhydrous Acetonitrile (ACN).

  • 0.1 N HCl (Acid stress) and 0.1 N NaOH (Base stress).

  • 3% H₂O₂ (Oxidative stress).

  • Quenching agents: 0.1 N NaOH, 0.1 N HCl, and 100 mM Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Methodology:

  • Preparation of Stress Conditions:

    • Acidic: Mix 100 µL of 10 mM stock with 900 µL of 0.1 N HCl.

    • Basic: Mix 100 µL of 10 mM stock with 900 µL of 0.1 N NaOH.

    • Oxidative: Mix 100 µL of 10 mM stock with 900 µL of 3% H₂O₂.

    • Control: Mix 100 µL of 10 mM stock with 900 µL of LC-MS grade water.

  • Incubation:

    • Incubate all samples in sealed amber vials at 40°C in a thermomixer at 300 rpm.

  • Time-Course Sampling & Quenching (Crucial Step):

    • Causality Note: If reactions are not immediately quenched, degradation will continue in the autosampler, leading to false kinetic data.

    • At t = 0, 1, 4, and 24 hours, remove a 50 µL aliquot from each vial.

    • Acidic Quench: Add 50 µL of 0.1 N NaOH to neutralize.

    • Basic Quench: Add 50 µL of 0.1 N HCl to neutralize.

    • Oxidative Quench: Add 50 µL of 100 mM Sodium Thiosulfate to reduce unreacted peroxides.

    • Control Quench: Add 50 µL of water.

  • Sample Preparation for LC-MS:

    • Dilute the quenched samples 1:10 in initial mobile phase conditions (e.g., 5% ACN / 95% Water with 0.1% Formic Acid) to prevent solvent-front distortion during injection.

  • Analysis:

    • Inject 5 µL onto a C18 column. Monitor UV at 254 nm and 270 nm, and extract ion chromatograms (EIC) for m/z 227.07, 243.07, 259.06, and 107.01.

Section 5: References

  • In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs Source: PMC (National Institutes of Health) URL:[Link]

  • Developments and Challenges for mAb-Based Therapeutics Source: MDPI URL:[Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Phenoxyethyl (methylsulfanyl)acetate" vs. other phenoxyethyl esters

Title: Comparative Performance Guide: 2-Phenoxyethyl (methylsulfanyl)acetate vs. Canonical Phenoxyethyl Esters Executive Summary Phenoxyethyl esters represent a versatile class of compounds widely utilized in flavor, fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Performance Guide: 2-Phenoxyethyl (methylsulfanyl)acetate vs. Canonical Phenoxyethyl Esters

Executive Summary

Phenoxyethyl esters represent a versatile class of compounds widely utilized in flavor, fragrance, and cosmetic formulations due to their excellent solvent properties, stability, and distinctive sensory profiles[1]. While canonical variants like 2-phenoxyethyl acetate and 2-phenoxyethyl isobutyrate provide foundational floral and fruity notes[2], the introduction of a sulfur heteroatom in 2-Phenoxyethyl (methylsulfanyl)acetate fundamentally alters its chemical behavior and receptor binding affinity. This guide objectively evaluates the physicochemical, sensory, and stability metrics of these esters to aid researchers and formulators in precision molecular selection.

Structural & Mechanistic Causality

The primary structural divergence between 2-phenoxyethyl acetate and 2-phenoxyethyl (methylsulfanyl)acetate is the substitution of a hydrogen atom on the acetate methyl group with a methylsulfanyl (–S–CH3) moiety.

Causality of Sensory Impact: Sulfur is a highly polarizable atom with empty d-orbitals. In the mammalian olfactory epithelium, specific receptors (such as the OR2T family) utilize copper(I) ions to coordinate with volatile sulfur compounds. The thioether linkage in 2-phenoxyethyl (methylsulfanyl)acetate acts as a strong ligand, drastically increasing receptor affinity compared to the purely oxygen-based binding of canonical esters. This results in an Odor Detection Threshold (ODT) that is orders of magnitude lower, shifting the compound's application from a bulk structural ingredient to a high-impact trace aromatic[3].

Comparative Performance Data

The following table synthesizes the physicochemical and sensory properties of the three target esters, highlighting the dramatic shift in potency induced by the methylsulfanyl group.

Property / Metric2-Phenoxyethyl acetate2-Phenoxyethyl isobutyrate2-Phenoxyethyl (methylsulfanyl)acetate
CAS Number 6192-44-5103-60-6Proprietary / Mixed
Molecular Weight 180.20 g/mol 208.25 g/mol 226.29 g/mol
Primary Olfactory Note Floral, Rose, SweetFruity, Apple, Mild RoseTropical, Savory, Metallic, Green
Odor Detection Threshold ~500 ppb~250 ppb~0.5 ppb
CLogP (Lipophilicity) 1.82.62.3
Tenacity (Blotter Test) 24 hours36 hours>48 hours
Primary Application Bulk Fragrance, SolventFood Flavoring (GRAS), CosmeticsHigh-Impact Flavor/Fragrance Topnote

Sensory & Analytical Workflows

GCO_Workflow N1 Sample Prep: Phenoxyethyl Esters N2 Capillary GC Separation N1->N2 N3 Effluent Splitter N2->N3 N4 FID/MS Detection (Chemical Profiling) N3->N4 N5 Sniffing Port (Sensory Profiling) N3->N5 N6 Aroma Extract Dilution Analysis N4->N6 N5->N6

GC-O workflow for parallel chemical and sensory profiling of esters.

Protocol 1: Odor Threshold Determination via Dynamic Olfactometry

Objective: To accurately quantify the ODT of phenoxyethyl esters without the interference of olfactory fatigue. Causality: Static headspace methods suffer from variable vapor partitioning and adsorption losses on container walls, particularly for heavier esters like phenoxyethyl isobutyrate[1]. Dynamic olfactometry ensures a continuous, calibrated concentration stream, preventing habituation through a 3-Alternative Forced Choice (3-AFC) presentation. Self-Validating Mechanism: The system utilizes a continuous Photoionization Detector (PID) at the exit port. This validates that the theoretical dilution calculated by the mass flow controllers exactly matches the physical concentration delivered to the panelist, eliminating mechanical error.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1% (w/w) stock solution of the target ester in odorless dipropylene glycol (DPG).

  • System Calibration: Flush the dynamic olfactometer with purified, humidified air (50% RH) at 20 L/min for 30 minutes to establish a zero-baseline on the PID.

  • Dilution Series: Program the mass flow controllers to generate an ascending concentration series (step factor of 2) starting from 0.01 ppb for the methylsulfanyl variant and 10 ppb for canonical esters.

  • Panelist Evaluation (3-AFC): Present three sniffing ports to the panelist (two blanks, one active). The panelist must identify the active port.

  • Validation & Calculation: Record the PID output for the active port during the exact moment of sniffing. The ODT is calculated as the geometric mean of the last incorrect and first correct concentration step, provided the PID confirms delivery.

Chemical Stability & Formulation Dynamics

Olfactory_Logic M1 2-Phenoxyethyl (methylsulfanyl)acetate R1 Copper-Bound Olfactory Receptors M1->R1 Thioether Coordination R2 Canonical Olfactory Receptors M1->R2 M2 2-Phenoxyethyl acetate M2->R2 Ester Binding S1 High Affinity (Low Threshold) R1->S1 S2 Moderate Affinity (High Threshold) R2->S2

Differential olfactory receptor activation logic for sulfur-containing vs. canonical esters.

Protocol 2: Hydrolytic Stability Profiling via HPLC-UV

Objective: To evaluate the shelf-life and degradation kinetics of the esters in aqueous formulations. Causality: Esters are susceptible to base- and acid-catalyzed hydrolysis. The electron-withdrawing nature of the methylsulfanyl group increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis compared to 2-phenoxyethyl acetate[2]. Testing across pH 3, 7, and 9 mimics diverse product environments (e.g., acidic beverages vs. alkaline soaps). Self-Validating Mechanism: The protocol relies on a strict mass balance check. By simultaneously quantifying the remaining ester and the generated hydrolysis byproduct (2-phenoxyethanol), the system proves that signal loss is strictly due to hydrolysis, not volatilization or container adsorption.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (citrate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Spiking: Spike each buffer with the target ester to a final concentration of 100 µg/mL. Add biphenyl (10 µg/mL) as an internal standard.

  • Incubation: Seal the samples in amber glass vials and incubate at 40°C to accelerate degradation.

  • Sampling & Quenching: Pull 1 mL aliquots at Days 0, 7, 14, 21, and 28. Immediately quench the reaction by diluting 1:1 with cold acetonitrile.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at 220 nm (for the ester) and 270 nm (for 2-phenoxyethanol).

  • Mass Balance Verification: Calculate the molar sum of the remaining ester and the formed 2-phenoxyethanol. A sum of 100 ± 5% validates the integrity of the assay.

Conclusion

While canonical phenoxyethyl esters like the acetate and isobutyrate remain indispensable for bulk sensory structuring and solvent capabilities[1], 2-Phenoxyethyl (methylsulfanyl)acetate occupies a distinct, high-impact niche. Its sulfur-mediated receptor affinity requires formulators to treat it with precision, utilizing it at trace levels to impart complex tropical or savory nuances without overwhelming the formulation[3].

References

  • EP2165696A1 - Cosmetic and dermatological formulations containing phenoxyalkyl esters Source: Google Patents URL
  • ACETIC ACID 2-PHENOXYETHYL ESTER 6192-44-5 wiki Source: Guidechem URL
  • Source: Europa.

Sources

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